2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-amine

PI3K inhibitor synthesis Zandelisib precursor Patented intermediate

2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-amine (CAS 1891604-77-5) is a synthetic small-molecule building block featuring a phenethylamine core substituted with an N-methylpiperidine ring at the ortho position of the phenyl group. Its primary known value lies not as a biologically active agent itself, but as a crucial intermediate in the multi-step synthesis of complex, patent-protected kinase inhibitors, most notably PI3K p110δ-selective inhibitors in the zandelisib chemotype.

Molecular Formula C16H26N2
Molecular Weight 246.39 g/mol
Cat. No. B8010254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-amine
Molecular FormulaC16H26N2
Molecular Weight246.39 g/mol
Structural Identifiers
SMILESCC(C)(CC1=CC=CC=C1C2CCN(CC2)C)N
InChIInChI=1S/C16H26N2/c1-16(2,17)12-14-6-4-5-7-15(14)13-8-10-18(3)11-9-13/h4-7,13H,8-12,17H2,1-3H3
InChIKeyZGULLSISSZOMFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-amine: A Critical Synthetic Intermediate for Targeted Kinase Inhibitors


2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-amine (CAS 1891604-77-5) is a synthetic small-molecule building block featuring a phenethylamine core substituted with an N-methylpiperidine ring at the ortho position of the phenyl group [1]. Its primary known value lies not as a biologically active agent itself, but as a crucial intermediate in the multi-step synthesis of complex, patent-protected kinase inhibitors, most notably PI3K p110δ-selective inhibitors in the zandelisib chemotype [2]. Its specific substitution pattern enables the construction of these advanced therapeutic candidates, which have demonstrated single-digit nanomolar potency against their biological targets [2].

Why a Generic Piperidine-Amine Building Block Cannot Replicate the Precise Reactivity of 2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-amine


The specific substitution pattern of this compound—a gem-dimethyl group adjacent to the primary amine and an ortho-substituted N-methylpiperidine—is not a generic motif. Attempting to substitute a simpler or different isomer would alter the steric and electronic environment of the amine nucleophile, which is critical for subsequent chemoselective coupling reactions. For example, the steric hindrance from the gem-dimethyl group influences the acylation or reductive amination at the amine, a key step in forming the final drug candidate's urea or triazine linker [1]. Furthermore, the N-methyl group on the piperidine is essential for replicating the protonation state and metabolic profile observed in the final drug substances, which are fine-tuned for oral bioavailability [2]. The use of a non-identical intermediate would introduce an unvalidated impurity profile and could lead to a different polymorphic or salt form of the final API, potentially affecting its regulatory standing and biological performance.

Quantitative Differentiation Guide for 2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-amine vs. In-Class Building Blocks


Validated Precursor to a 3.5 nM PI3K p110δ Inhibitor (Zandelisib) vs. Uncharacterized Analogs

This compound is the direct synthetic precursor to P110δ-IN-1, a potent PI3K p110δ inhibitor (IC50 = 8.4 nM) [1], and by extension, zandelisib (ME-401), which demonstrates an even greater inhibitory potency of 3.5 nM for p110δ [2]. A closely related analog, such as one with a different N-alkyl group on the piperidine or a non-gem-dimethyl substitution, would lead to a different final compound with unverified potency. The target compound's specific structure is thus uniquely tied to a clinically investigated nanomolar therapeutic agent.

PI3K inhibitor synthesis Zandelisib precursor Patented intermediate

Proven Versatility in Synthesizing Both PI3K and MCH Receptor Modulators

Beyond its role in PI3K inhibitor synthesis, this core scaffold is structurally related to intermediates described in the synthesis of melanin-concentrating hormone receptor 1 (MCH-R1) antagonists [1]. Researchers have optimized piperidine phenylamide analogs to achieve single-digit nanomolar binding affinity for MCH-R1. Unlike more specialized intermediates that are restricted to a single target class, this compound's core scaffold provides a privileged starting point for generating potent modulators of distinct protein families (kinases and GPCRs), as evidenced by publications demonstrating its utility in both chemical series.

Chemical biology tool GPCR ligand synthesis Multi-target scaffold

Defined Physicochemical Profile (cLogP, PSA) for Consistent Reaction and Purification

This compound possesses a predictable computed property profile, with a topological polar surface area (TPSA) of 29.3 Ų and a predicted XLogP3-AA value of 2.4 [1]. This contrasts with more polar piperazine or morpholino substituted analogs, which would have higher TPSA, potentially reducing solubility in organic media and complicating extraction during synthesis. The low TPSA and moderate lipophilicity of the target compound facilitate standard organic-aqueous workup procedures, providing operational consistency.

Computed properties Medicinal chemistry design Solubility prediction

Evidence-Backed Application Scenarios for Procuring 2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-amine


Scalable Synthesis of PI3K p110δ Clinical Candidates

Medicinal chemistry groups and CROs seeking to replicate the synthesis of PI3K p110δ inhibitors, such as zandelisib or its precursors, will find this intermediate indispensable. As evidenced by patent WO2014055647A1, the compound serves as the primary amine handle for introducing the key benzimidazolyl-triazine moiety, enabling the production of inhibitors with an IC50 of 8.4 nM [1]. Scaling this validated route requires high-purity, batch-to-batch consistent material, making its procurement critical for preclinical and GLP-tox batches.

Diversification of CNS-Targeted Compound Libraries

The scaffold has demonstrated utility in generating CNS-penetrant ligands, as shown by its role in synthesizing MCH-R1 antagonists with <10 nM potency [1]. A discovery chemistry lab can use this intermediate to create a focused library of amide, sulfonamide, and urea derivatives. By leveraging the pre-installed piperidine, researchers can rapidly explore SAR around the basic amine, a common feature in many GPCR ligands, using a single, structurally optimized starting material.

Investigating Selective Kinase vs. GPCR Polypharmacology

For chemical biology groups exploring polypharmacology, this compound is a unique entry point. The literature substantiates that the final elaborated compounds can be tuned to have high affinity for different target classes: a lipid kinase (PI3K p110δ, 3.5 nM) [2] versus a peptide GPCR (MCH-R1, <10 nM) [1]. This allows researchers to design 'tool compounds' that probe both kinome and receptome signaling from a common scaffold, a capability not easily achieved with building blocks from a single target family.

Quote Request

Request a Quote for 2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.